Valiloxibic acid
准备方法
合成路线和反应条件: 瓦利洛昔酸可以通过 L-缬氨酸与 4-羟基丁酸的酯化反应合成。 该反应通常涉及使用脱水剂如二环己基碳二亚胺 (DCC) 来促进酯键的形成 .
工业生产方法: 该过程可能包括纯化和质量控制步骤,以满足研究级标准 .
化学反应分析
反应类型: 瓦利洛昔酸会发生多种化学反应,包括:
水解: 瓦利洛昔酸中的酯键可以水解生成 L-缬氨酸和 4-羟基丁酸。
氧化和还原:
常见试剂和条件:
水解: 可以使用酸性或碱性条件水解酯键。
氧化: 可以使用氧化剂如高锰酸钾 (KMnO4)。
主要产物:
水解: L-缬氨酸和 4-羟基丁酸。
氧化和还原: 具体产物取决于所用试剂和条件.
科学研究应用
瓦利洛昔酸在科学研究中有几个应用,包括:
化学: 用作研究酯化和水解反应的模型化合物。
生物学: 研究其作为 GHB 前体的作用,这在神经传递和精神活性方面具有意义。
医学: 研究 GHB 及其前体在治疗诸如嗜睡症和酒精依赖症等疾病方面的潜在治疗用途。
工业: 用于开发新的化学工艺和药物配方
作用机制
瓦利洛昔酸作为 GHB 的前体。 给药后,它被水解释放 GHB,GHB 然后通过结合 GHB 受体并作为 GABAB 受体的弱激动剂来发挥作用。 这种相互作用调节神经传递并产生精神活性作用 .
类似化合物:
γ-羟基丁酸 (GHB): 瓦利洛昔酸的活性形式。
L-缬氨酸: 瓦利洛昔酸的组成部分。
其他 GHB 前体: 水解后释放 GHB 的化合物
独特性: 瓦利洛昔酸在结构上独特,它是 L-缬氨酸和 4-羟基丁酸的酯,这使其能够作为 GHB 的前体。 这种结构特征为 GHB 提供了受控释放机制,有可能在研究和治疗应用中提供优势 .
相似化合物的比较
γ-Hydroxybutyric acid (GHB): The active form of Valiloxibic acid.
L-valine: A component of this compound.
Other GHB prodrugs: Compounds that release GHB upon hydrolysis
Uniqueness: this compound is unique in its structure as an ester of L-valine and 4-hydroxybutanoic acid, which allows it to serve as a prodrug for GHB. This structural feature provides a controlled release mechanism for GHB, potentially offering advantages in research and therapeutic applications .
属性
IUPAC Name |
4-[(2S)-2-amino-3-methylbutanoyl]oxybutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(2)8(10)9(13)14-5-3-4-7(11)12/h6,8H,3-5,10H2,1-2H3,(H,11,12)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGPNQKZEPTAOC-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCCC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCCC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238401-16-6 | |
Record name | Valiloxybate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238401166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valiloxybate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16937 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VALILOXYBATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B8NWP8K91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。